molecular formula C13H14O2 B14266070 2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one CAS No. 134791-41-6

2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one

Cat. No.: B14266070
CAS No.: 134791-41-6
M. Wt: 202.25 g/mol
InChI Key: UQFVAGXCGYNBRC-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one is an organic compound that belongs to the class of cyclopentanones It is characterized by a cyclopentanone ring substituted with a methoxyphenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one typically involves the condensation of 2-methoxybenzaldehyde with cyclopentanone. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the two components. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one is unique due to its specific substitution pattern and the presence of a cyclopentanone ring. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

134791-41-6

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-[(2-methoxyphenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C13H14O2/c1-15-13-8-3-2-5-11(13)9-10-6-4-7-12(10)14/h2-3,5,8-9H,4,6-7H2,1H3

InChI Key

UQFVAGXCGYNBRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=C2CCCC2=O

Origin of Product

United States

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